Diosgenin acetate

Description

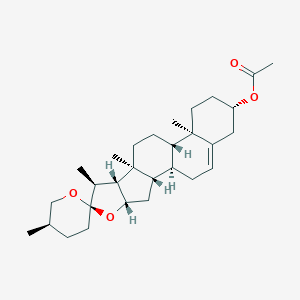

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h6,17-18,21-26H,7-16H2,1-5H3/t17-,18+,21+,22-,23+,24+,25+,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCROZIJKBXZDP-IKEOEMBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061-54-7 | |

| Record name | Diosgenin acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1061-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diosgenin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001061547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (20R,25R)-spirost-5-en-3β-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOSGENIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEK7912LLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Natural Sources of Diosgenin for Acetate Derivatization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosgenin (B1670711), a naturally occurring steroidal sapogenin, is a pivotal precursor in the pharmaceutical industry for the synthesis of various steroid hormones, including progesterone, cortisone, and other corticosteroids.[1][2][3] Its industrial significance stems from the Marker degradation process, a series of chemical reactions that convert diosgenin into key steroidal intermediates. A critical step in this process involves the formation of diosgenin acetate (B1210297). This technical guide provides an in-depth overview of the primary natural sources of diosgenin, details on its extraction and subsequent acetate derivatization, and quantitative data to support researchers and professionals in the field of drug development.

Principal Natural Sources of Diosgenin

Diosgenin is predominantly extracted from the tubers of various species of wild yam (Dioscorea) and the seeds of fenugreek (Trigonella foenum-graecum).[1][4] While Dioscorea species are the most common and traditionally utilized source, fenugreek offers an alternative with advantages in cultivation and growth speed.[4]

Dioscorea Species (Wild Yam)

The genus Dioscorea encompasses numerous species, with a significant variation in diosgenin content among them. These plants, commonly known as wild yams, are found in tropical and warm temperate regions worldwide.[5] The tubers of these plants are the primary source of diosgenin, where it exists as a glycoside (saponin), which upon hydrolysis yields the aglycone, diosgenin.[3][6]

Trigonella foenum-graecum (Fenugreek)

Fenugreek is an annual legume whose seeds are a notable source of diosgenin. Although the concentration of diosgenin in fenugreek is generally lower than in high-yielding Dioscorea species, its faster growth cycle and ease of cultivation make it a commercially viable source.[4]

Quantitative Analysis of Diosgenin Content

The diosgenin content can vary significantly based on the plant species, geographical location, and cultivation conditions. The following tables summarize the diosgenin content found in various Dioscorea species and Trigonella foenum-graecum.

Table 1: Diosgenin Content in Various Dioscorea Species (Tuber Dry Weight)

| Species | Diosgenin Content (% dry weight) | Reference(s) |

| Dioscorea zingiberensis | up to 1.95% | [5] |

| Dioscorea composita | High (exact % varies) | [1] |

| Dioscorea deltoidea | High (exact % varies) | [1] |

| Dioscorea floribunda | 2.61% - 6.64% | |

| Dioscorea nipponica | up to 1.25% | [5] |

| Dioscorea panthaica | up to 0.53% | [5] |

| Dioscorea septemloba | Variable | [5] |

| Dioscorea collettii | Variable | [5] |

| Dioscorea alata | 0.04% - 0.93% (leaves) | [7][8] |

| Dioscorea bulbifera | 0.001% - 0.003% | [4] |

| Dioscorea pentaphylla | 0.001% - 0.003% | [4] |

| Dioscorea hispida | 0.001% - 0.003% | [4] |

| Dioscorea oppositifolia | 0.001% - 0.003% | [4] |

| Dioscorea pubera | 0.122% | [9] |

| Dioscorea spicata | 0.0305% | [9] |

| Dioscorea hamiltonii | 0.0003% | [9] |

| Dioscorea sparsiflora | 0.002% - 0.016% | [10] |

| Dioscorea remotiflora | 0.002% - 0.016% | [10] |

Table 2: Diosgenin Content in Trigonella foenum-graecum (Fenugreek) Seeds (Dry Weight)

| Accession/Variety | Diosgenin Content (% dry weight) | Reference(s) |

| Indian Accessions (Range) | 0.01% - 0.27% | [11] |

| Canadian Accessions (Range) | 0.28% - 0.92% | [12] |

| Various | 0.06% - 0.52% | [13] |

| Kasuri methi (leaves) | up to 0.47% (fresh weight) | [14][15] |

| Pusa Early Bunching (leaves) | up to 0.44% (fresh weight) | [14][15] |

Experimental Protocols

Extraction and Hydrolysis of Diosgenin from Dioscorea Tubers

This protocol describes a general method for the extraction of diosgenin from dried yam tubers via acid hydrolysis.

Materials:

-

Dried and powdered Dioscorea tubers

-

2N Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Reflux apparatus

-

Filtration system (e.g., Buchner funnel)

-

Rotary evaporator

Procedure:

-

Acid Hydrolysis: A precisely weighed quantity of the coarse powder of Dioscorea tubers is refluxed with 2N mineral acid (HCl or H₂SO₄) for approximately 2 hours. This step cleaves the glycosidic bonds of the saponins (B1172615) to liberate the aglycone, diosgenin.[5]

-

Filtration: The reaction mixture is filtered. The solid residue (mare) containing the crude diosgenin is collected, while the acidic aqueous filtrate is discarded.

-

Washing and Drying: The mare is washed with water until neutral and then dried thoroughly.

-

Solvent Extraction: The dried mare is then subjected to extraction with methanol for 6 hours using a reflux apparatus.[5]

-

Concentration: The methanolic extract is filtered and then concentrated to about one-fourth of its original volume using a rotary evaporator.

-

Crystallization: The concentrated extract is cooled, often in a refrigerator for at least 2 hours, to induce the crystallization of diosgenin.

-

Isolation: The diosgenin crystals are then isolated by filtration.

Acetate Derivatization of Diosgenin (Acetolysis)

This protocol is the initial step of the Marker degradation, converting diosgenin to diosgenin acetate and its isomer, pseudodiosgenin diacetate.

Materials:

-

Purified diosgenin

-

Acetic anhydride (B1165640) (Ac₂O)

-

Xylene (or another high-boiling inert solvent)

-

Pressure reactor

Procedure:

-

Reaction Setup: Purified diosgenin is charged into a pressure reactor along with acetic anhydride and a high-boiling solvent such as xylene. A common molar ratio of diosgenin to acetic anhydride is 1:3.5.[16]

-

Acetolysis: The reactor is sealed and heated to approximately 200°C. The internal pressure will rise to 5-6 kg/cm ². This high temperature and pressure facilitate the acetolysis of the spiroketal side chain of diosgenin.[16]

-

Cooling and Concentration: After the reaction is complete (typically after several hours), the reactor is cooled. The solvent and excess acetic anhydride are then removed under reduced pressure.

-

Product: The resulting product is crude pseudodiosgenin diacetate, which is often used directly in the subsequent oxidation step of the Marker degradation without further purification.

Visualizations

Caption: Workflow for Diosgenin Extraction and Hydrolysis.

Caption: Workflow for this compound Derivatization.

Caption: Logical Steps of the Marker Degradation.

References

- 1. Marker degradation - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. Diosgenin - Wikipedia [en.wikipedia.org]

- 4. phytojournal.com [phytojournal.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Diosgenin contents and DNA fingerprint screening of various yam (Dioscorea sp.) genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ispgr.in [ispgr.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Variation in diosgenin levels among 10 accessions of fenugreek seeds produced in western Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of diosgenin content from eleven different Indian varieties of fenugreek and fenugreek leaf powder fortified bread - PMC [pmc.ncbi.nlm.nih.gov]

- 16. longdom.org [longdom.org]

Diosgenin Acetate: A Comprehensive Technical Guide for Researchers

For immediate release:

This technical guide provides an in-depth overview of diosgenin (B1670711) acetate (B1210297), a pivotal steroidal sapogenin derivative, for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action, alongside relevant experimental protocols.

Chemical Structure and Properties

Diosgenin acetate is the acetylated form of diosgenin, a naturally occurring steroid sapogenin found abundantly in plants of the Dioscorea (wild yam) species. The addition of the acetate group at the C-3 position modifies its polarity and can influence its biological activity and pharmacokinetic profile.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | [(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-ene-6,2'-oxane]-16-yl] acetate[1] |

| CAS Number | 1061-54-7[1] |

| Molecular Formula | C₂₉H₄₄O₄[1][2] |

| SMILES | C[C@@H]1CC[C@@]2(--INVALID-LINK--C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC--INVALID-LINK--OC(=O)C)C)C">C@HC)OC1[1][2] |

| InChI Key | CZCROZIJKBXZDP-IKEOEMBBSA-N[1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 456.66 g/mol | [2] |

| Melting Point | 196-198 °C | LookChem |

| Boiling Point | 535.8 °C at 760 mmHg | MOLBASE |

| Density | 1.12 g/cm³ | MOLBASE |

| LogP | 6.28 | LookChem |

| Solubility | Soluble in organic solvents like chloroform (B151607) and dimethylformamide. | Inferred from Diosgenin solubility |

Biological Activities and Mechanisms of Action

Diosgenin and its acetate derivative exhibit a wide range of pharmacological activities, making them promising candidates for drug development. Key activities include anti-cancer, anti-inflammatory, and antioxidant effects. These biological responses are mediated through the modulation of various cellular signaling pathways.

Anti-Cancer Activity

This compound has demonstrated potent anti-cancer properties by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and preventing metastasis in various cancer cell lines.[1] The underlying mechanisms involve the modulation of key signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt Pathway: Diosgenin and its derivatives have been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1] This pathway is crucial for cell survival and proliferation, and its inhibition by this compound can lead to cell cycle arrest and apoptosis.[1]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Diosgenin has been found to suppress the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory and anti-apoptotic genes.

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein involved in cancer cell proliferation and survival. Diosgenin has been reported to inhibit the STAT3 signaling pathway, contributing to its anti-tumor effects.

Figure 1: this compound's Inhibition of Key Cancer Signaling Pathways.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the suppression of the NF-κB signaling pathway, which controls the transcription of various inflammatory cytokines and enzymes like COX-2.

References

The Anticancer Mechanism of Diosgenin Acetate: A Technical Guide for Researchers

Disclaimer: This technical guide primarily details the mechanism of action of diosgenin (B1670711), the bioactive precursor to diosgenin acetate. Due to a lack of specific comprehensive studies on this compound, its anticancer activities are inferred from the extensive research conducted on diosgenin. The core molecular structure is identical, and therefore, the fundamental mechanisms of action are expected to be highly similar. However, quantitative parameters such as IC50 values and the precise magnitude of cellular responses may vary.

Executive Summary

Diosgenin, a naturally occurring steroidal sapogenin, and by extension its acetylated form, this compound, have emerged as promising candidates in cancer therapy. Preclinical studies have consistently demonstrated their ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle in various cancer models.[1][2] The anticancer effects are not attributed to a single mechanism but rather to the modulation of multiple, interconnected signaling pathways crucial for tumor growth and survival. This guide provides an in-depth overview of the molecular mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows involved in the study of diosgenin's effects on cancer cells.

Core Anticancer Mechanisms

The primary mechanisms through which diosgenin exerts its anticancer effects are the induction of apoptosis and the arrest of the cell cycle. These are achieved by modulating a complex network of intracellular signaling pathways.

Induction of Apoptosis

Diosgenin has been shown to induce apoptosis in a variety of cancer cell lines, including those of the breast, prostate, colon, and liver.[1][3] This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:

-

Alteration of Bcl-2 Family Proteins: Diosgenin disrupts the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio. This permeabilizes the mitochondrial membrane, leading to the release of cytochrome c.[4][5]

-

Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3 and caspase-9.[5]

-

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4]

-

Generation of Reactive Oxygen Species (ROS): Diosgenin has been found to induce the production of ROS, which can trigger apoptosis through the activation of stress-activated protein kinases.[5]

Cell Cycle Arrest

Diosgenin can halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells.[4][6] The specific phase of arrest can vary depending on the cancer cell type and the concentration of diosgenin used. Common observations include:

-

G2/M Phase Arrest: In some cancer cell lines, diosgenin induces arrest at the G2/M transition, often associated with the modulation of the Cdc25C-Cdc2-cyclin B pathway.[6][7]

-

G1 Phase Arrest: In other cell types, diosgenin causes an arrest in the G1 phase, which is linked to the downregulation of cyclins and cyclin-dependent kinases (CDKs) such as cyclin D1, CDK2, and CDK4.[8]

-

Upregulation of Cell Cycle Inhibitors: Diosgenin can increase the expression of CDK inhibitors like p21 and p27.[4]

Modulation of Key Signaling Pathways

The induction of apoptosis and cell cycle arrest by diosgenin is a consequence of its ability to modulate several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Diosgenin has been shown to inhibit this pathway, contributing to its anticancer effects.[7][9]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diosgenin induces cell cycle arrest and apoptosis in HEL cells with increase in intracellular calcium level, activation of cPLA2 and COX-2 overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diosgenin induces cell cycle arrest and apoptosis in human leukemia K562 cells with the disruption of Ca2+ homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Updated Review of Molecular Mechanisms Implicated with the Anticancer Potential of Diosgenin and Its Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diosgenin Exerts Antitumor Activity via Downregulation of Skp2 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diosgenin‑induced autophagy and apoptosis in a human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Modern Steroid Synthesis: A Technical Guide to Diosgenin Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of diosgenin (B1670711) acetate (B1210297), a pivotal precursor in the semi-synthesis of a vast array of steroid hormones. From its origins in plant-derived diosgenin to its transformation into the versatile intermediate 16-dehydropregnenolone (B108158) acetate (16-DPA), this document outlines the critical chemical pathways, experimental protocols, and quantitative data that underpin its significance in the pharmaceutical industry.

Introduction: The Significance of Diosgenin and its Acetate Derivative

Diosgenin, a steroidal sapogenin extracted from yams of the Dioscorea genus, is a cornerstone of industrial steroid synthesis.[1][2] Its structural similarity to cholesterol makes it an ideal and cost-effective starting material for the production of high-value pharmaceuticals, including corticosteroids, sex hormones, and oral contraceptives.[3] The acetylation of diosgenin to diosgenin acetate is a crucial first step in the synthetic pathway known as the Marker Degradation, which efficiently converts this natural product into key steroidal intermediates.[3][4] This process revolutionized the pharmaceutical industry by enabling the large-scale, affordable production of vital steroid-based drugs.[3]

Chemical and Physical Properties of this compound

This compound is the acetylated form of diosgenin. Its chemical properties are foundational to its role in steroid synthesis.

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₄O₄ | [5] |

| Molecular Weight | 456.7 g/mol | [5] |

| CAS Number | 1061-54-7 | [5] |

| IUPAC Name | [(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-ene-6,2'-oxane]-16-yl] acetate | [6] |

The Marker Degradation: From this compound to 16-DPA

The cornerstone of diosgenin's utility is the Marker Degradation, a three-step process that cleaves the spiroketal side chain to yield 16-dehydropregnenolone acetate (16-DPA).[3][4] 16-DPA is a critical intermediate from which a wide variety of steroid hormones can be synthesized.[7][8]

Figure 1: Chemical conversion pathway from Diosgenin to 16-DPA.

Step 1: Acetolysis of this compound

The initial step involves the acetolysis of this compound, which opens the E and F rings of the spiroketal structure to form pseudodiosgenin diacetate.[3][7] This isomerization is a critical prerequisite for the subsequent oxidative cleavage.[7]

Step 2: Oxidation of Pseudodiosgenin Diacetate

The pseudodiosgenin diacetate is then subjected to oxidation, typically using chromic acid, which cleaves the side chain to yield a keto ester intermediate known as diosone.[3][4][7] This is the key degradative step in the Marker process.

Step 3: Hydrolytic Degradation to 16-DPA

Finally, the diosone intermediate undergoes hydrolytic degradation to furnish the desired product, 16-dehydropregnenolone acetate (16-DPA).[4][7]

Experimental Protocols

The following protocols are generalized from various cited methods for the conversion of diosgenin to 16-DPA.

General Experimental Workflow

Figure 2: Experimental workflow for the synthesis of 16-DPA from Diosgenin.

Detailed Methodologies

Step 1: Acetolysis of Diosgenin

This step converts diosgenin into pseudodiosgenin diacetate.[4]

-

Reagents: Diosgenin, acetic anhydride (B1165640), hydrocarbon solvent (e.g., xylene).[7]

-

Procedure:

-

Charge a pressure reactor with diosgenin, acetic anhydride (in a molar ratio of approximately 1:3.5, diosgenin:acetic anhydride), and a hydrocarbon solvent.[7]

-

Seal the reactor and heat the mixture with stirring to around 200°C. The internal pressure will typically rise to 5-6 kg/cm ².[4][7]

-

Maintain these conditions for a set period, monitoring the reaction's progress.

-

After completion, cool the reactor to below 100°C before releasing the pressure and discharging the contents.[4]

-

Remove the solvent and excess acetic anhydride under reduced pressure to obtain crude pseudodiosgenin diacetate, which is often used in the next step without further purification.[4]

-

Step 2: Oxidation of Pseudodiosgenin Diacetate

This crucial step oxidatively cleaves the C20-C22 double bond.[4]

-

Reagents: Crude pseudodiosgenin diacetate, chromium trioxide, glacial acetic acid, water, and a solvent such as dichloromethane.[4][7]

-

Procedure:

-

Prepare the oxidant solution by dissolving chromium trioxide in a mixture of water and glacial acetic acid, then cool it to 0-5°C.[7]

-

Dissolve the crude pseudodiosgenin diacetate in a mixture of dichloromethane, glacial acetic acid, and water in a separate reaction vessel.[4]

-

Cool the substrate solution to 0-5°C.[4]

-

Add the pre-cooled oxidant solution dropwise to the substrate solution, ensuring the reaction temperature is maintained below 7°C.[4]

-

After the addition is complete, continue stirring the mixture for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[4]

-

Upon completion, quench the reaction by adding a reducing agent (e.g., methanol (B129727) or sodium bisulfite) to neutralize any excess oxidant.[4]

-

Perform a liquid-liquid extraction to isolate the organic phase containing the product.[4]

-

Step 3: Hydrolytic Degradation to 16-DPA

The keto ester intermediate (diosone) is hydrolyzed to yield 16-DPA.[4]

-

Reagents: Diosone intermediate, glacial acetic acid.[7]

-

Procedure:

-

Reflux the diosone in glacial acetic acid for approximately 2 hours, monitoring the reaction by TLC.[7]

-

After the reaction is complete, recover the acetic acid by distillation under reduced pressure using a rotary evaporator.[7]

-

Wash the residue thoroughly with cold water.[7]

-

Extract the product with a non-polar solvent like petroleum ether.[7]

-

Wash the organic extract, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it to yield crude 16-DPA.[7]

-

The crude product can be further purified by crystallization.[7]

-

Quantitative Data on Reaction Yields

The overall yield of 16-DPA from diosgenin can vary depending on the specific conditions and scale of the reaction.

| Step | Reported Yield | Purity | Reference |

| Overall Process (Diosgenin to 16-DPA) | > 60% | Based on 85-90% purity of commercial diosgenin | [7] |

| Overall Process (Diosgenin to 16-DPA, one-pot) | 75% | Not specified | [9][10] |

| Acetolysis and Acetylation | up to 98% | Not specified | [8] |

| Oxidation of Pseudodiosgenin Diacetate to Diosone | 70% (as gum) | Not specified | [7] |

| Hydrolytic Degradation of Diosone to 16-DPA | Almost quantitative | Not specified | [7] |

| Crystallization of 16-DPA (First Crop) | Not specified | 98% (by GLC) | [7] |

| Crystallization of 16-DPA (Second Crop) | Not specified | 95% (by GLC) | [7] |

| Crystallization of 16-DPA (Third Crop) | Not specified | 92% (by GLC) | [7] |

Conclusion

This compound remains a fundamentally important precursor in the pharmaceutical industry for the synthesis of a wide range of steroidal drugs. The Marker Degradation, a robust and well-established process, provides an efficient pathway to the key intermediate 16-dehydropregnenolone acetate. The methodologies and quantitative data presented in this guide offer a comprehensive technical overview for researchers and professionals in the field of drug development and steroid chemistry. Further advancements in this area continue to focus on developing greener and more efficient synthetic routes.[8][11]

References

- 1. nbinno.com [nbinno.com]

- 2. Diosgenin - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C29H44O4 | CID 101952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|For Research [benchchem.com]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Facile green synthesis of 16-dehydropregnenolone acetate (16-DPA) from diosgenin | Semantic Scholar [semanticscholar.org]

The Rising Therapeutic Potential of Diosgenin Acetate Derivatives: A Technical Overview of Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Diosgenin (B1670711), a naturally occurring steroidal sapogenin, has long been a subject of scientific interest due to its diverse pharmacological activities. However, its therapeutic application has been hampered by limitations such as low solubility and moderate potency. To overcome these challenges, researchers have turned to the synthesis of novel diosgenin acetate (B1210297) derivatives, modifying its core structure to enhance bioavailability and biological efficacy. This technical guide provides an in-depth overview of the biological activity screening of these promising compounds, with a focus on their anticancer and anti-inflammatory properties. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this field.

Quantitative Bioactivity Data of Novel Diosgenin Acetate Derivatives

The following tables summarize the cytotoxic and anti-inflammatory activities of various synthesized this compound derivatives against different cell lines. These data highlight the potential of these novel compounds as therapeutic agents.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Diosgenin | K562 | MTT | 30.04 | [1][2] |

| Compound 7g (l-tryptophan ester derivative) | K562 | MTT | 4.41 | [1][2] |

| Compound 2.2f (quaternary phosphonium (B103445) salt) | SW620, H358, HCT-116, Aspc-1 | MTT | 7.9–341.7-fold more active than diosgenin | [3][4] |

| FZU-0021-194-P2 (P2) | A549, PC9 | Not Specified | More potent than diosgenin | [5] |

| 1-Phenyl-(1H-1,2,3-triazol-4-yl)methoxy diosgenin | A549 | Not Specified | ~3-fold more active than diosgenin | [5] |

| Diosgenin–imidazolium salt derivatives | Various human cancer cell lines | Not Specified | Significant cytotoxic activities | [5] |

| Compound 8 (succinic acid linker, piperazinyl amide terminus) | HepG2 | MTT | 1.9 | [4] |

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Cell Line | Assay | Effect | IC50 (µM) | Reference |

| Compound 4m (acetylated derivative) | RAW264.7 | Griess (NO inhibition) | Potent inhibition of NO production | 0.449 ± 0.050 | [6][7] |

| Analogue 15 | Primary peritoneal macrophages | ELISA (cytokine quantification) | Significant inhibition of LPS-induced pro-inflammatory cytokines | Not Specified | [8] |

| Diosgenin | Human OA chondrocytes | Not Specified | Inhibited IL-1β-induced expression of MMP-3, MMP-13, iNOS, COX-2 | Not Specified | [9] |

| Diosgenin primary amine derivative | Microglial BV2 cells | Not Specified | Attenuates synthesis of NO, iNOS, COX-2, ROS, IL-6, IL-1β, TNF-α | Not Specified | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the biological activity screening of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for another 24-72 hours.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[4]

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%).[4]

Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a colorimetric method used to determine the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO).

Procedure:

-

Cell Culture and Treatment: Seed RAW264.7 macrophage cells in a 96-well plate and treat with lipopolysaccharide (LPS) to induce inflammation, along with different concentrations of the diosgenin derivatives.

-

Sample Collection: After a 24-hour incubation period, collect the cell culture supernatant.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Reaction: Mix 50 µL of the cell culture supernatant with 50 µL of the Griess reagent in a new 96-well plate.

-

Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Procedure:

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β) and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Sample Incubation: Add cell culture supernatants (obtained from cells treated with diosgenin derivatives) and standards to the wells and incubate.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugate: Wash the plate and add an enzyme-linked avidin (B1170675) (e.g., streptavidin-horseradish peroxidase).

-

Substrate Addition: Wash the plate and add a substrate (e.g., TMB) to produce a colorimetric signal.

-

Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve.[8]

Signaling Pathways Modulated by this compound Derivatives

The biological activities of diosgenin and its derivatives are attributed to their ability to modulate various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.

Anticancer Signaling Pathways

Diosgenin derivatives have been shown to induce apoptosis and inhibit proliferation in cancer cells by targeting key signaling cascades.

Caption: Anticancer signaling pathways modulated by diosgenin derivatives.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of diosgenin derivatives are primarily mediated through the inhibition of pro-inflammatory signaling pathways like NF-κB and MAPK.

Caption: Anti-inflammatory signaling pathways modulated by diosgenin derivatives.

Experimental Workflow for Screening Novel this compound Derivatives

The following diagram outlines a general workflow for the synthesis and biological activity screening of novel this compound derivatives.

Caption: General experimental workflow for screening diosgenin derivatives.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. BJNANO - Synthesis and potent cytotoxic activity of a novel diosgenin derivative and its phytosomes against lung cancer cells [beilstein-journals.org]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]

In Vitro Anti-inflammatory Effects of Diosgenin and its Acetate Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosgenin (B1670711), a naturally occurring steroidal sapogenin found in plants like Dioscorea species (wild yam), has attracted significant scientific interest for its wide range of pharmacological activities, including potent anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of diosgenin and its derivatives, with a specific focus on the mechanisms of action, quantitative data from key studies, and detailed experimental protocols. While the majority of published research focuses on diosgenin, this information provides a foundational understanding for its analogues, such as diosgenin acetate (B1210297). Specific data on diosgenin acetate derivatives are included where available.

The primary anti-inflammatory mechanism of diosgenin involves the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[1][3] By inhibiting these pathways, diosgenin effectively reduces the production of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4]

Molecular Mechanisms of Action

Diosgenin exerts its anti-inflammatory effects by targeting central regulators of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene transcription. In a resting state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[5] This frees NF-κB (commonly the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][5]

Diosgenin has been demonstrated to inhibit NF-κB activation at multiple points:

-

Inhibition of IκBα Degradation : It prevents the phosphorylation and subsequent degradation of IκBα, effectively trapping NF-κB in the cytoplasm.[4][6]

-

Suppression of p65 Translocation : By inhibiting IκBα degradation, it blocks the nuclear translocation of the active p65 subunit.[6][7]

-

Inhibition of Akt Activation : Diosgenin can suppress the activation of Akt, an upstream kinase that can activate the IKK complex.[3][6]

This multi-level inhibition leads to a significant downstream reduction in the expression of NF-κB-regulated genes like iNOS, COX-2, TNF-α, IL-6, and adhesion molecules such as VCAM-1 and ICAM-1.[1][6][8]

Modulation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinases (MAPKs)—including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK)—are critical for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[8] Diosgenin and its derivatives have been shown to modulate these pathways. For instance, a synthetic diosgenin primary amine derivative was found to block the phosphorylation of JNK, but not p38 or ERK, in LPS-stimulated microglial cells.[7] In other contexts, such as TNF-α-stimulated vascular smooth muscle cells, diosgenin inhibited the phosphorylation of p38, ERK, and JNK.[8] This suggests that the specific MAPK pathway targeted by diosgenin may be cell-type and stimulus-dependent.

Quantitative Data on In Vitro Anti-inflammatory Effects

The following tables summarize the quantitative effects of diosgenin and its derivatives on key inflammatory markers in various in vitro models.

Table 1: Effect of Diosgenin on Pro-inflammatory Mediators

| Cell Line | Stimulant | Compound | Concentration | Effect | Reference |

| RAW 264.7 Macrophages | LPS/IFN-γ | Diosgenin | 0.1-10 µM | Inhibition of NO, IL-1, and IL-6 production | [2][9] |

| Human OA Chondrocytes | IL-1β | Diosgenin | 10, 50, 100 µM | Reduction of NO production; Inhibition of iNOS and COX-2 expression | [4][9] |

| Microglial BV2 Cells | LPS | Diosgenin Primary Amine Derivative | 1, 2, 5 µM | Attenuation of NO, iNOS, COX-2, ROS, IL-6, IL-1β, and TNF-α synthesis | [9] |

| 3T3-L1 Adipocytes & RAW 264.7 Macrophage Co-culture | - | Diosgenin | Not specified | Inhibited production of TNF-α, MCP-1, and NO | [10] |

Table 2: Effect of this compound Analogue on Pro-inflammatory Cytokines

| Cell Line | Stimulant | Compound | Effect | Reference |

| Primary Mouse Peritoneal Macrophages | LPS | Analogue 15* | Dose-dependent inhibition of TNF-α, IL-6, and IL-1β production without cytotoxicity | [11] |

*Analogue 15: (E) 26-(3',4',5'-trimethoxybenzylidene)-furost-5en-3β-acetate

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols used to evaluate the in vitro anti-inflammatory effects of compounds like this compound.

General Experimental Workflow

The typical workflow involves cell culture, pre-treatment with the test compound, stimulation with an inflammatory agent, and subsequent analysis of inflammatory markers.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[9]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Seeding: Cells are seeded in appropriate plates (e.g., 96-well for viability/Griess assays, 6-well for protein analysis) and allowed to adhere overnight.

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or diosgenin) for a specified period (e.g., 1-2 hours).

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (a typical concentration is 1 µg/mL) to induce an inflammatory response.[1] A set of wells without LPS serves as a negative control.

-

Incubation: Cells are incubated for a period sufficient to elicit a response, typically 18-24 hours.[1]

Cell Viability Assay (MTT Assay)

This assay is critical to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.

-

The medium is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured using a microplate reader at a wavelength of ~570 nm.

-

Cell viability is expressed as a percentage relative to the untreated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

NO is a key inflammatory mediator, and its production can be quantified by measuring its stable metabolite, nitrite (B80452), in the culture supernatant.

-

Collect 50-100 µL of cell culture supernatant from each well.

-

Mix the supernatant with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at ~540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add standards and collected cell culture supernatants to the wells.

-

Add a detection antibody, followed by an enzyme-linked secondary antibody (e.g., HRP-conjugated).

-

Add the substrate and measure the resulting colorimetric change with a plate reader.

-

Quantify cytokine concentrations by comparing them against the standard curve.[11]

Western Blot Analysis

This technique is used to determine the expression levels of key proteins in the inflammatory signaling pathways.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p-IκBα, p-JNK).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The available in vitro data strongly support the anti-inflammatory properties of diosgenin, which are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a marked reduction in the expression and release of key inflammatory mediators. While direct research on this compound is less common, studies on its analogues show a similar dose-dependent inhibition of pro-inflammatory cytokines.[11] The established mechanisms and protocols for diosgenin serve as a robust framework for the continued investigation of this compound and other derivatives as potential therapeutic agents for the treatment of inflammatory diseases. Further studies are warranted to elucidate the specific quantitative efficacy and potential unique properties of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diosgenin and Its Analogs: Potential Protective Agents Against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diosgenin inhibits IL-1β-induced expression of inflammatory mediators in human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diosgenin inhibits osteoclastogenesis, invasion, and proliferation through the downregulation of Akt, I kappa B kinase activation and NF-kappa B-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A synthetic diosgenin primary amine derivative attenuates LPS-stimulated inflammation via inhibition of NF-κB and JNK MAPK signaling in microglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of TNF-α-induced adhesion molecule expression by diosgenin in mouse vascular smooth muscle cells via downregulation of the MAPK, Akt and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 10. dovepress.com [dovepress.com]

- 11. Synthesis of diosgenin analogues as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Potential of Diosgenin and its Acetate Derivative: An In-depth Technical Guide for Cell-Free Assays

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Abstract

Introduction

Diosgenin (B1670711) is a phytosteroid sapogenin predominantly extracted from plants of the Dioscorea (wild yam) and Trigonella (fenugreek) species. It serves as a crucial precursor in the synthesis of various steroidal drugs.[1] Diosgenin itself has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1][2] Its antioxidant effects are attributed to its ability to scavenge free radicals and modulate oxidative stress-related pathways.[2][3]

Diosgenin acetate (B1210297) is a derivative of diosgenin where the hydroxyl group at C-3 is acetylated. This modification can alter the lipophilicity and bioavailability of the parent compound, which may, in turn, influence its antioxidant activity. While the fundamental antioxidant capacity is rooted in the core structure of diosgenin, the addition of an acetate group could impact its interaction with different radical species and its solubility in various assay systems.

This guide focuses on the direct antioxidant properties of these molecules as evaluated by cell-free assays, which are fundamental in the initial screening and characterization of antioxidant compounds. These assays assess the intrinsic ability of a substance to neutralize free radicals through various mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET).

Quantitative Antioxidant Data

Currently, there is a notable lack of specific quantitative data on the antioxidant activity of diosgenin acetate in cell-free assays within peer-reviewed literature. However, a comprehensive study on its parent compound, diosgenin, provides valuable insight into its potential. The following tables summarize the 50% inhibitory concentration (IC50) values for diosgenin in several common cell-free antioxidant assays, with ascorbic acid used as a standard for comparison.[4][5]

Table 1: Radical Scavenging Activity of Diosgenin vs. Ascorbic Acid [4][5]

| Assay Type | Radical Species | Diosgenin IC50 (µg/mL) | Ascorbic Acid IC50 (µg/mL) |

| DPPH Scavenging | 1,1-diphenyl-2-picrylhydrazyl | 46.14 | 39.27 |

| ABTS Scavenging | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 35.17 | 39.14 |

| Hydroxyl Radical Scavenging | Hydroxyl (•OH) | 34.21 | 38.24 |

| Superoxide Anion Scavenging | Superoxide (O₂⁻) | 29.17 | 34.19 |

| Hydrogen Peroxide Scavenging | Hydrogen Peroxide (H₂O₂) | 32.12 | 36.17 |

| Nitric Oxide Scavenging | Nitric Oxide (NO) | 35.19 | 39.14 |

Table 2: Reducing Power of Diosgenin vs. Ascorbic Acid [4][5]

| Assay Type | Principle | Diosgenin IC50 (µg/mL) | Ascorbic Acid IC50 (µg/mL) |

| Reducing Power Assay | Fe³⁺ to Fe²⁺ reduction | 41.15 | 43.51 |

Note: Lower IC50 values indicate higher antioxidant activity.

Experimental Protocols & Workflows

The following sections detail the methodologies for the key cell-free antioxidant assays referenced in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[6][7] The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, DPPH-H, which is pale yellow.[6]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). Store in a dark, amber-colored bottle to prevent degradation from light.[6][8]

-

Prepare stock solutions of the test compound (this compound) and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol, ethanol, or DMSO).[8]

-

Create a series of dilutions from the stock solutions to determine the IC50 value.[8]

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a defined volume of each sample dilution.[8]

-

Add an equal volume of the DPPH working solution to each well/cuvette to initiate the reaction.[8]

-

Include a blank control containing only the solvent and the DPPH solution.[6]

-

Incubate the mixture in the dark at room temperature for 30 minutes.[6][8]

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[6][8]

-

The percentage of radical scavenging activity is calculated using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[3]

-

Where Abs_control is the absorbance of the blank control and Abs_sample is the absorbance of the test sample.

-

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic compounds.[9][10]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[9][11]

-

To generate the ABTS•+ radical cation, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[9][11]

-

Before use, dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

-

Prepare stock solutions and serial dilutions of the test compound and a standard (e.g., Trolox or ascorbic acid).[9]

-

-

Assay Procedure:

-

Measurement and Calculation:

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex.[14][15]

Experimental Protocol:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 liter of distilled water.[16]

-

TPTZ Solution (10 mM): Dissolve 31 mg of TPTZ in 10 mL of 40 mM HCl.[16]

-

Ferric Chloride Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water.[16]

-

FRAP Reagent: Prepare freshly by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.[14][16]

-

Prepare a standard curve using a known concentration of FeSO₄·7H₂O.[14]

-

-

Assay Procedure:

-

Measurement and Calculation:

References

- 1. scribd.com [scribd.com]

- 2. zen-bio.com [zen-bio.com]

- 3. iomcworld.com [iomcworld.com]

- 4. Screening for Antioxidant Activity: Hydrogen Peroxide Scavenging Assay | Springer Nature Experiments [experiments.springernature.com]

- 5. recentscientific.com [recentscientific.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. benchchem.com [benchchem.com]

- 10. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. Antioxidant and free radical scavenging activity of Spondias pinnata - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Cytotoxicity of Diosgenin Acetate on Normal Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosgenin (B1670711), a naturally occurring steroidal sapogenin extracted from plants such as wild yam (Dioscorea species) and fenugreek (Trigonella foenum-graecum), serves as a critical precursor in the pharmaceutical industry for the synthesis of various steroid hormones.[1][2] Its derivative, diosgenin acetate (B1210297), is synthesized to improve the physicochemical properties of the parent compound. As with any potential therapeutic agent, a thorough evaluation of its effects on non-cancerous, normal cells is paramount to establishing a preliminary safety profile.

This technical guide provides a comprehensive overview of the existing in vitro cytotoxicity data for diosgenin on normal cell lines. It is important to note that while the focus is on diosgenin acetate, the vast majority of published research has been conducted on its parent compound, diosgenin. Therefore, this guide will primarily summarize the findings related to diosgenin, which provides a strong foundational understanding for its acetylated form. The data presented herein focuses on cytotoxicity, selectivity against cancer cells, and the underlying molecular mechanisms of action.

Quantitative Cytotoxicity Data

The assessment of cytotoxicity is crucial for determining the therapeutic window of a potential drug. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of diosgenin in various normal human cell lines, often in direct comparison with cancerous cell lines to highlight its selective cytotoxicity.

Table 1: IC50 Values of Diosgenin on Normal vs. Cancerous Human Cell Lines

| Normal Cell Line | Tissue of Origin | IC50 (µM) | Cancer Cell Line | Cancer Type | IC50 (µM) | Selectivity Insight | Reference(s) |

| PNT1A | Prostate (Non-neoplastic) | 66.10 | PC3 | Prostate Cancer | 14.02 | ~4.7x more toxic to cancer cells | [3][4] |

| PNT1A | Prostate (Non-neoplastic) | 66.10 | DU145 | Prostate Cancer | 23.21 | ~2.8x more toxic to cancer cells | [3][4] |

| PNT1A | Prostate (Non-neoplastic) | 66.10 | LNCaP | Prostate Cancer | 56.12 | Slightly more toxic to cancer cells | [3][4] |

| L02 | Liver (Normal) | 18.6 | HepG2 | Hepatocellular Carcinoma | 1.9 | ~9.8x more toxic to cancer cells | [1] |

| MCF-10A | Breast (Normal Epithelial) | No effect observed | MCF-7 | Breast Cancer | 11.03 - 12.05 | Highly selective for cancer cells | [2][5][6] |

| HaCaT | Skin (Keratinocyte) | 3.94 µg/mL | HeLa | Cervical Cancer | 3.91 µg/mL | Similar toxicity | [1] |

| H9c2 | Heart (Cardiomyocyte) | No cytotoxicity observed*** | - | - | - | Appears safe for cardiomyocytes | [7] |

*Data for a diosgenin derivative, compound 8.[1] **Data for a steroid saponins (B1172615) fraction containing diosgenin.[1] ***Data for a specific diosgenin-amino acid derivative, DG-15.[7]

Mechanisms of Cellular Action

Diosgenin exerts its effects on cells through the modulation of several key biological processes, primarily apoptosis (programmed cell death) and cell cycle arrest. The evidence suggests that these effects are more pronounced in cancer cells than in normal cells.

Apoptosis Induction

Diosgenin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In normal prostate cells (PNT1A), diosgenin treatment increased the expression of the death receptor FASR and augmented caspase-3-like activity, indicating an induction of apoptosis.[3] In various cancer cell lines, this effect is more pronounced and involves the disruption of mitochondrial membrane potential, the release of cytochrome c, and the activation of key executioner caspases like caspase-3 and caspase-9.[8][9][10][11] This process is tightly regulated by the Bcl-2 family of proteins, where diosgenin typically upregulates pro-apoptotic members (e.g., Bax) and downregulates anti-apoptotic members (e.g., Bcl-2).[11][12]

Cell Cycle Arrest

Diosgenin can halt the proliferation of cells by inducing cell cycle arrest, typically at the G2/M phase.[8][12][13] This prevents cells from dividing and can precede apoptosis. This mechanism is often mediated by the upregulation of cell cycle inhibitors like p21 and the modulation of cyclin-dependent kinases (CDKs) and their associated cyclins, such as the Cdc2-cyclin B pathway.[12][13][14] While most detailed studies on cell cycle arrest are performed in cancer cells, the underlying protein targets are fundamental to all eukaryotic cells.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed protocols for the key assays used to evaluate the cytotoxicity of this compound.

General Experimental Workflow

The typical workflow for assessing the in vitro cytotoxicity of a compound involves several sequential steps, from initial cell culture to specific endpoint assays and data analysis.

Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability.[15][16]

-

Cell Seeding : Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[15]

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[15][17]

-

Formazan Solubilization : Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement : Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[16]

-

Data Analysis : Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment : Seed cells in a 6-well plate and treat with this compound at the desired concentrations for a specified time.

-

Cell Harvesting : Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining : Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Conclusion

The preliminary data available for diosgenin, the parent compound of this compound, suggests a favorable cytotoxicity profile. It demonstrates a clear pattern of selective toxicity, showing significantly lower potency against normal cell lines compared to their cancerous counterparts.[1][3][4] The primary mechanisms of action involve the induction of apoptosis and cell cycle arrest.[8][13] While these findings are promising, it is critical for future research to focus specifically on this compound to confirm if these properties are retained or enhanced. Further studies across a broader range of normal human cell lines are necessary to build a more comprehensive safety profile for its potential development as a therapeutic agent.

References

- 1. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systems and in vitro pharmacology profiling of diosgenin against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effect of Diosgenin in Suppressing Viability and Promoting Apoptosis of Human Prostate Cancer Cells: An Interplay with the G Protein-Coupled Oestrogen Receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diosgenin Exerts Antitumor Activity via Downregulation of Skp2 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Diosgenin induces cell cycle arrest and apoptosis in HEL cells with increase in intracellular calcium level, activation of cPLA2 and COX-2 overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.amegroups.cn [cdn.amegroups.cn]

- 10. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diosgenin induces cell cycle arrest and apoptosis in human leukemia K562 cells with the disruption of Ca2+ homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Induction of G2/M Phase Arrest by Diosgenin via Activation of Chk1 Kinase and Cdc25C Regulatory Pathways to Promote Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Diosgenin acetate discovery and isolation from Dioscorea species

An In-depth Technical Guide to the Discovery and Isolation of Diosgenin (B1670711) Acetate (B1210297) from Dioscorea Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery, extraction, isolation, and chemical conversion of diosgenin from Dioscorea species into its acetylated form, diosgenin acetate. It includes detailed experimental protocols, quantitative data from various species, and process visualizations to support research and development in the pharmaceutical industry.

Historical Context and Discovery

The journey of diosgenin from a plant-derived compound to a cornerstone of the steroid industry is a landmark in phytochemical and pharmaceutical history.

The Initial Isolation of Diosgenin

The first documented isolation of diosgenin was achieved in 1936 by Japanese scientists Takeo Tsukamoto and Yoshio Ueno.[1] They successfully hydrolyzed dioscin, a saponin (B1150181) extracted from the Japanese yam Dioscorea tokoro, to yield its aglycone, diosgenin.[1] This foundational work established the fundamental chemical principle of liberating steroidal sapogenins from their glycosidic forms.

The Marker Revolution and Commercial Viability

The full pharmaceutical potential of diosgenin was unlocked in the late 1930s and early 1940s through the pioneering work of American chemist Russell Earl Marker.[2][3] Marker's primary goal was to find an abundant, inexpensive plant source for steroid hormone synthesis.[2] His systematic search led him to Mexican wild yams of the Dioscorea genus, particularly Dioscorea composita and Dioscorea villosa, which he identified as high-yield sources.[1][3]

Marker developed an efficient chemical process, famously known as the "Marker Degradation," to convert diosgenin into progesterone (B1679170).[2][4] This breakthrough made the large-scale production of progesterone and other steroid hormones economically feasible, revolutionizing medicine and leading to the development of corticosteroids and oral contraceptives.[1][5][6] The formation of this compound is an early and crucial step in this degradation pathway, preparing the molecule for subsequent oxidative cleavage.[7][8]

Quantitative Analysis: Diosgenin Content in Dioscorea Species

The concentration of diosgenin varies significantly among different Dioscorea species, which is a critical factor for commercial production. The following table summarizes diosgenin content reported in various studies.

| Dioscorea Species | Common Name | Diosgenin Content (Dry Weight Basis) | Reference(s) |

| Dioscorea opposita | Chinese Yam | 18.00 ± 1.92 mg/g | [9] |

| Dioscorea japonica | Japanese Yam | 14.25 ± 1.60 mg/g | [9] |

| Dioscorea batatas | Korean Yam | 13.59 ± 1.74 mg/g | [9] |

| Dioscorea zingiberensis | Up to 19.52 mg/g | [10] | |

| Dioscorea alata | Purple Yam | 0.133% (1.33 mg/g) | [11] |

| Dioscorea hispida | ~0.003% (0.03 mg/g) | [12] | |

| Dioscorea bulbifera | Air Potato | ~0.003% (0.03 mg/g) | [12] |

| Various Species (World Collection) | 0.04% to 0.93% (0.4 to 9.3 mg/g) | [13] |

Note: Yields can vary based on plant genetics, geographical location, harvesting time, and the analytical methods used.[10][12]

Experimental Protocols and Methodologies

The isolation of diosgenin and its conversion to this compound involves a multi-step process, beginning with the hydrolysis of saponins (B1172615) from the plant material.

Overall Workflow

The general procedure for obtaining this compound from Dioscorea tubers is outlined below.

References

- 1. benchchem.com [benchchem.com]

- 2. Russell Earl Marker and the Beginning of the Steroidal Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Russell Earl Marker | Science History Institute [sciencehistory.org]

- 4. Russell Earl Marker and the Beginning of the Steroidal Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]

- 5. Marker, Russell Earl (1902–1995) - Eponyms and Names in Obstetrics and Gynaecology [cambridge.org]

- 6. Diosgenin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Contents of Nutritional Ingredients and Diosgenin in the Tubers of Different Dioscorea spp. -The Korean Journal of Food And Nutrition | Korea Science [koreascience.kr]

- 10. Comparative analysis of diosgenin in Dioscorea species and related medicinal plants by UPLC-DAD-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. omicsonline.org [omicsonline.org]

- 12. phytojournal.com [phytojournal.com]

- 13. Diosgenin contents and DNA fingerprint screening of various yam (Dioscorea sp.) genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Engine of Steroidal Pharmaceuticals: An In-depth Technical Guide to the Biosynthesis of Diosgenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosgenin (B1670711), a steroidal sapogenin, stands as a cornerstone in the pharmaceutical industry, serving as a vital precursor for the synthesis of a multitude of steroidal drugs, including corticosteroids, sex hormones, and oral contraceptives.[1] Found primarily in plants of the Dioscorea (yam) and Trigonella (fenugreek) genera, the intricate biosynthetic pathway of diosgenin is a subject of intense research.[1][2] Understanding this pathway at a molecular level is paramount for enhancing its production through metabolic engineering and ensuring a sustainable supply of this crucial pharmaceutical intermediate. This technical guide provides a comprehensive exploration of the core biosynthetic pathways leading to diosgenin formation, complete with quantitative data, detailed experimental protocols, and visual representations of the involved signaling and metabolic cascades.

Core Biosynthetic Pathways

The journey from primary metabolites to the complex steroidal structure of diosgenin involves a series of meticulously orchestrated enzymatic reactions, primarily divided into three major stages: the upstream isoprenoid precursor biosynthesis, the cyclization of squalene (B77637), and the downstream modifications of the steroid skeleton.

Upstream Isoprenoid Precursor Biosynthesis: The MVA and MEP Pathways

The fundamental building blocks for diosgenin, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which predominantly occurs in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.

-

Mevalonate (MVA) Pathway: This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR) , is the rate-limiting step of this pathway.[3][4] A series of phosphorylation and decarboxylation reactions then convert mevalonate into IPP, which can be isomerized to DMAPP.

-

Methylerythritol 4-Phosphate (MEP) Pathway: This alternative route, primarily active in plant plastids, begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. Through a series of enzymatic steps, this pathway also yields IPP and DMAPP.

The IPP and DMAPP molecules from both pathways are then sequentially condensed to form geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP), which serve as precursors for a vast array of isoprenoids, including sterols.

From Farnesyl Diphosphate to a Cyclic Steroid Scaffold

The biosynthesis of the characteristic steroid nucleus of diosgenin begins with the head-to-head condensation of two molecules of FPP, a reaction catalyzed by squalene synthase (SQS) , to produce squalene.[5] This linear C30 hydrocarbon then undergoes epoxidation by squalene epoxidase (SE) to form 2,3-oxidosqualene (B107256).

The cyclization of 2,3-oxidosqualene is a critical branching point. In plants, this is predominantly catalyzed by cycloartenol (B190886) synthase (CAS) to form cycloartenol, the primary precursor for phytosterols.[5] While some organisms utilize lanosterol (B1674476) synthase to produce lanosterol, in diosgenin-producing plants, the cycloartenol pathway is the major route.[1]

Downstream Modifications: The Path from Cycloartenol to Diosgenin

The conversion of cycloartenol to diosgenin involves a complex series of enzymatic modifications, including demethylations, isomerizations, reductions, hydroxylations, and glycosylations. While the exact sequence and all participating enzymes are still under active investigation, a generally accepted pathway proceeds through the intermediate, cholesterol .[1][6]

Recent studies, however, have brought forth a debate on the exclusive role of cholesterol as the direct precursor, with some evidence suggesting that other phytosterols, such as β-sitosterol, might also be involved or even be the primary precursors in certain species like Trigonella foenum-graecum.[2][7][8]